molecular formula C8H12Cl2O2 B14547471 Ethyl 2,5-dichlorohex-3-enoate CAS No. 62006-44-4

Ethyl 2,5-dichlorohex-3-enoate

Cat. No.: B14547471
CAS No.: 62006-44-4
M. Wt: 211.08 g/mol
InChI Key: QPNBBYJXULZLDF-UHFFFAOYSA-N
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Description

Ethyl 2,5-dichlorohex-3-enoate is an organic compound characterized by the presence of a double bond and two chlorine atoms on a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dichlorohex-3-enoate can be synthesized through the dichlorination of olefins. One common method involves the reaction of an olefin with N-chlorosuccinimide (NCS) and triphenylphosphine (Ph₃P) under specific conditions . The reaction typically proceeds as follows:

  • Olefin is treated with NCS and Ph₃P.
  • The mixture is stirred at room temperature.
  • The product, this compound, is isolated and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale dichlorination processes using similar reagents and conditions as described above. The scalability of the reaction and the availability of reagents make this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dichlorohex-3-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The double bond can be oxidized or reduced under appropriate conditions.

    Addition Reactions: The double bond can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium ethoxide (NaOEt) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Oxidation: Products with oxidized double bonds, such as epoxides or diols.

    Reduction: Saturated compounds with reduced double bonds.

Scientific Research Applications

Ethyl 2,5-dichlorohex-3-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2,5-dichlorohex-3-enoate involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms and the double bond. This allows it to participate in nucleophilic substitution and addition reactions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,5-dichlorohex-2-enoate: Similar structure but with chlorine atoms at different positions.

    Ethyl 3,4-dichloropent-2-enoate: Shorter carbon chain with chlorine atoms at different positions.

Uniqueness

Ethyl 2,5-dichlorohex-3-enoate is unique due to the specific positioning of its chlorine atoms and double bond, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

62006-44-4

Molecular Formula

C8H12Cl2O2

Molecular Weight

211.08 g/mol

IUPAC Name

ethyl 2,5-dichlorohex-3-enoate

InChI

InChI=1S/C8H12Cl2O2/c1-3-12-8(11)7(10)5-4-6(2)9/h4-7H,3H2,1-2H3

InChI Key

QPNBBYJXULZLDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=CC(C)Cl)Cl

Origin of Product

United States

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